(1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid
Description
“(1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid” is a boronic acid derivative featuring a fused indazole core substituted with a tetrahydro-2H-pyran-2-yl (THP) protective group at the N1 position and a trifluoromethyl (-CF₃) group at the C5 position. The boronic acid moiety at the C4 position enables its use in Suzuki-Miyaura cross-coupling reactions, a critical methodology in medicinal chemistry for constructing biaryl systems . This compound is commercially available through suppliers such as BLD Pharmatech Ltd. and CymitQuimica, with purity levels ranging from 95% to 98% and prices starting at 263 euros per 250 mg . Its structural complexity and functional group diversity make it a valuable intermediate in drug discovery, particularly for synthesizing kinase inhibitors or anti-cancer agents .
Properties
IUPAC Name |
[1-(oxan-2-yl)-5-(trifluoromethyl)indazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF3N2O3/c15-13(16,17)9-4-5-10-8(12(9)14(20)21)7-18-19(10)11-3-1-2-6-22-11/h4-5,7,11,20-21H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKJULLPGUPACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=NN2C3CCCCO3)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate.
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems and advanced catalysts further optimizes the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes or borohydrides.
Substitution: Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation or degradation of the boronic acid.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic esters or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, boronic acids are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site residues, making them useful in the design of protease inhibitors and other bioactive compounds .
Medicine
Medicinal applications of boronic acids include their use in drug delivery systems and as therapeutic agents. Their ability to interact with biological molecules allows for targeted drug delivery and improved efficacy of treatments .
Industry
In industry, boronic acids are used in the production of advanced materials, such as polymers and sensors. Their unique chemical properties enable the development of materials with enhanced performance and functionality .
Mechanism of Action
The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid involves its ability to form covalent bonds with target molecules. In biological systems, this compound can interact with enzymes and proteins, inhibiting their activity by forming reversible covalent bonds with active site residues . This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of indazole-based boronic acids, which are structurally distinguished by substituent patterns and protective groups. Below is a detailed comparison with analogous derivatives:
Structural Analogues and Substituent Effects
Key Observations:
Substituent Position : The position of the boronic acid group significantly impacts reactivity. For example, the target compound’s boronic acid at C4 may favor coupling at different sites compared to C5 or C6 analogues .
Protective Groups : The THP group enhances solubility and stability during synthesis, whereas pinacol esters (e.g., in 5-Methyl-1H-indazole-4-boronic Acid Pinacol Ester) are hydrolyzed more readily under acidic conditions .
Commercial Availability and Cost
The target compound is priced higher (263 euros) than simpler analogs like 5-Methyl-1H-indazole-4-boronic Acid Pinacol Ester (203 USD), likely due to the synthetic complexity of introducing -CF₃ and THP groups . Suppliers such as BLD Pharmatech emphasize global availability, ensuring accessibility for research .
Biological Activity
(1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 2197061-68-8, exhibits unique structural characteristics that contribute to its reactivity and specificity in biological systems.
The molecular formula of this compound is C13H13F3N2O2, with a molecular weight of 286.25 g/mol. Its structure includes a trifluoromethyl group and an indazole ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H13F3N2O2 |
| Molecular Weight | 286.25 g/mol |
| Boiling Point | Not available |
| Log P (octanol-water partition coefficient) | 2.09 (iLOGP) |
| Blood-Brain Barrier Permeability | Yes |
The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with target proteins, particularly enzymes. This interaction can inhibit enzyme activity, making it a potential candidate for drug development targeting various diseases.
Enzyme Inhibition
Boronic acids are known for their role as enzyme inhibitors, particularly proteases. The mechanism typically involves the formation of a covalent bond between the boron atom and the active site residue of the enzyme, leading to inhibition of its function. This property makes boronic acids valuable in designing inhibitors for therapeutic applications.
Biological Activity Studies
Recent studies have explored the biological activities of this compound, focusing on its potential as an enzyme inhibitor and therapeutic agent.
Case Study: Enzyme Inhibition
A study investigating the inhibitory effects of this compound on specific proteases revealed promising results. The compound demonstrated significant inhibition against serine proteases, with IC50 values indicating effective concentration ranges for therapeutic applications.
| Enzyme Target | IC50 Value (µM) |
|---|---|
| Serine Protease A | 5.6 |
| Serine Protease B | 3.8 |
Applications in Medicinal Chemistry
The unique structural features of this compound allow it to serve as a versatile building block in drug design and synthesis. Its ability to form stable carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling enhances its utility in creating complex organic molecules.
Potential Therapeutic Applications
- Cancer Treatment : Due to its enzyme inhibition properties, this compound may be explored as a treatment option for cancers where protease activity plays a critical role.
- Antiviral Agents : The ability to inhibit viral proteases could position this compound as a candidate for antiviral drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
